4-Bromo-2-chloro-5-methyl-3-(methylamino)cyclohex-2-en-1-one
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Overview
Description
4-Bromo-2-chloro-5-methyl-3-(methylamino)cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methylamino groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methyl-3-(methylamino)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent methylation. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-methyl-3-(methylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Bromo-2-chloro-5-methyl-3-(methylamino)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-chloro-5-methyl-3-(methylamino)cyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-5-methylcyclohex-2-en-1-one: Lacks the methylamino group, which may affect its reactivity and applications.
4-Bromo-2-chloro-3-(methylamino)cyclohex-2-en-1-one: Similar structure but different positioning of the methylamino group, leading to variations in chemical behavior.
Uniqueness
4-Bromo-2-chloro-5-methyl-3-(methylamino)cyclohex-2-en-1-one is unique due to its specific combination of functional groups and their positions on the cyclohexene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
63724-04-9 |
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Molecular Formula |
C8H11BrClNO |
Molecular Weight |
252.53 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-methyl-3-(methylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11BrClNO/c1-4-3-5(12)7(10)8(11-2)6(4)9/h4,6,11H,3H2,1-2H3 |
InChI Key |
STPTWFLGHXWOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C(C1Br)NC)Cl |
Origin of Product |
United States |
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